molecular formula C14H20N2OS B14357258 Ethyl N-(diethylcarbamothioyl)benzenecarboximidate CAS No. 90473-84-0

Ethyl N-(diethylcarbamothioyl)benzenecarboximidate

Cat. No.: B14357258
CAS No.: 90473-84-0
M. Wt: 264.39 g/mol
InChI Key: BTQZEVDLCPIOER-UHFFFAOYSA-N
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Description

Ethyl N-(diethylcarbamothioyl)benzenecarboximidate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzenecarboximidate group attached to an ethyl N-(diethylcarbamothioyl) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(diethylcarbamothioyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with diethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(diethylcarbamothioyl)benzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzenecarboximidate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzenecarboximidates.

Scientific Research Applications

Ethyl N-(diethylcarbamothioyl)benzenecarboximidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of parasitic infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl N-(diethylcarbamothioyl)benzenecarboximidate involves its interaction with specific molecular targets, such as enzymes. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(ethylcarbamoyl)benzenecarboximidate
  • N-(diethylcarbamothioyl)benzamide
  • N-(diethylcarbamothioyl)furan-2-carboxamide

Uniqueness

Ethyl N-(diethylcarbamothioyl)benzenecarboximidate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with molecular targets.

Properties

CAS No.

90473-84-0

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

ethyl N-(diethylcarbamothioyl)benzenecarboximidate

InChI

InChI=1S/C14H20N2OS/c1-4-16(5-2)14(18)15-13(17-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3

InChI Key

BTQZEVDLCPIOER-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)N=C(C1=CC=CC=C1)OCC

Origin of Product

United States

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